N-methyl-2-phenoxyethanamine hydrochloride
Overview
Description
N-methyl-2-phenoxyethanamine hydrochloride, also known by its CAS number 85262-76-6, is a chemical compound with the molecular formula C9H14ClNO . It has a molecular weight of 187.66 g/mol . The compound is also known by other names such as 2-Phenoxy-N-methylethylamine hydrochloride and N-methyl-2-phenoxyethanamine;hydrochloride .
Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C9H13NO.ClH/c1-10-7-8-11-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H
. Its canonical SMILES string is CNCCOC1=CC=CC=C1.Cl
. These strings provide a textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 187.66 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 187.0763918 g/mol . The topological polar surface area of the compound is 21.3 Ų .Scientific Research Applications
Environmental Aspects of Phenolic Compounds
Research on the environmental aspects of phenolic compounds, including the photooxidative treatment of pollutants such as hydroxy-, chloro-, nitro-, and methyl-phenols, provides insight into the degradation pathways and the impact on water quality. This study focuses on the variations in water quality parameters like total organic carbon, chemical oxygen demand, and toxicity during treatment processes, highlighting the environmental significance of managing phenolic pollutants (Juretic et al., 2013).
Pharmaceutical Applications
In pharmacology, research into floating matrix dosage forms for drugs, including the development of sustained release tablets, demonstrates the pharmaceutical applications of chemical compounds. This study indicates the importance of compound formulation in enhancing drug bioavailability and achieving sustained release, which is crucial for drugs with short biological half-lives (Xiaoqiang Xu et al., 2006).
Impact on Receptor Activity
The study on the pharmacological profiles of R-96544, a novel 5-HT2A receptor antagonist, shows the compound's effects on neurotransmitter-gated ion channels. This research highlights the potential therapeutic applications of specific chemical compounds in treating conditions related to receptor activity, such as hypertension and cardiovascular diseases (Ogawa et al., 2002).
Nanotechnology and Materials Science
In materials science, the fabrication of gold nanorods with tunable longitudinal surface plasmon resonance peaks showcases the application of hydroxyphenol compounds in nanoparticle growth control. This research underlines the role of these compounds in developing advanced materials with potential uses in optics, electronics, and biomedical fields (Gaoxing Su et al., 2015).
Mechanism of Action
Target of Action
The primary targets of N-methyl-2-phenoxyethanamine hydrochloride are the dopamine transporter (DAT) and noradrenaline transporter (NAT) . These transporters play a crucial role in regulating the concentration of dopamine and noradrenaline in the synaptic cleft, thereby influencing neurotransmission.
Mode of Action
This compound non-competitively blocks the reuptake of dopamine and noradrenaline into the terminal by blocking DAT and NAT . This action increases the levels of dopamine and noradrenaline in the synaptic cleft, prolonging their action and enhancing neurotransmission .
Biochemical Pathways
The compound’s action on DAT and NAT affects the dopaminergic and noradrenergic neurotransmission pathways . By inhibiting the reuptake of dopamine and noradrenaline, it increases their presence in the synaptic cleft, which can lead to various downstream effects depending on the specific neural circuits involved .
Result of Action
The increased presence of dopamine and noradrenaline in the synaptic cleft due to the action of this compound can enhance neurotransmission . This can lead to various molecular and cellular effects, depending on the specific neural circuits involved.
Properties
IUPAC Name |
N-methyl-2-phenoxyethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-7-8-11-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASKQKBFZJNUSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85262-76-6 | |
Record name | N-methyl-2-phenoxyethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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